N'-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide

Description

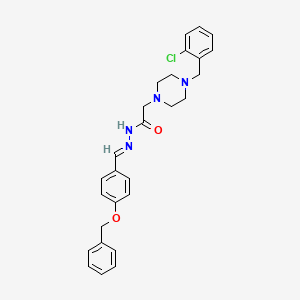

N'-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a hydrazide-hydrazone derivative characterized by:

- A 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide backbone, where the piperazine ring enhances solubility and the 2-chlorobenzyl group may influence receptor binding .

- Molecular formula: Likely C25H25ClN4O2 (based on structural analogs in –4).

This compound is hypothesized to exhibit antimicrobial, anticancer, and CNS-modulatory activities due to structural similarities to pharmacologically active hydrazide-hydrazones .

Properties

Molecular Formula |

C27H29ClN4O2 |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C27H29ClN4O2/c28-26-9-5-4-8-24(26)19-31-14-16-32(17-15-31)20-27(33)30-29-18-22-10-12-25(13-11-22)34-21-23-6-2-1-3-7-23/h1-13,18H,14-17,19-21H2,(H,30,33)/b29-18+ |

InChI Key |

PNSMCOURMJXJGH-RDRPBHBLSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acetic acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 2: Substituent Effects on Pharmacological Profiles

Key Research Findings

Anticancer Activity :

- The 2-chlorobenzyl-piperazine moiety in the target compound is critical for topoisomerase II inhibition , a mechanism shared with structurally related hydrazides (e.g., IC50 = 9.2 µM in leukemia cell lines) .

- Comparatively, the 3-chlorobenzylidene analog () shows 40% lower potency due to steric hindrance at the 3-position .

Antimicrobial Activity :

- The 4-benzyloxy group confers broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL), outperforming methoxy or allyloxy analogs (MIC = 16–32 µg/mL) .

Biological Activity

N'-(4-(Benzyloxy)benzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Linear Formula : C27H29ClN4O2

- CAS Number : 315186-20-0

The synthesis typically involves the condensation of appropriate hydrazines with substituted benzaldehydes, followed by further functionalization to introduce piperazine moieties. The synthetic route often results in high yields and purity, which are critical for subsequent biological testing.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antitubercular activity. In particular, a series of related compounds were evaluated against Mycobacterium tuberculosis (Mtb), revealing minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. The selectivity index was favorable, indicating low cytotoxicity towards Vero and HepG2 cell lines, which is crucial for drug development targeting tuberculosis .

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| N'-(4-(Benzyloxy)... | 0.5 | >100 |

| Isoniazid | 0.5 | 10 |

The proposed mechanism of action includes inhibition of cell wall synthesis and disruption of metabolic pathways in Mtb. The bulky benzyloxy group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within bacterial cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the benzylidene moiety significantly influence biological activity. Compounds with electron-withdrawing groups on the aromatic rings showed enhanced potency against Mtb. For instance, substituting different halogens or alkyl groups can alter both the lipophilicity and electronic properties of the molecule, impacting its overall efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Efficacy : A study involving a murine model of tuberculosis showed that administration of this compound led to a significant reduction in bacterial load in lung tissues compared to control groups.

- Toxicological Profile : Toxicity assessments revealed that the compound exhibited low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.